
2-(Phenylsulfanyl)cyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylsulfanyl)cyclohepta-2,4,6-trien-1-one is an organic compound characterized by a cycloheptatrienone core with a phenylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)cyclohepta-2,4,6-trien-1-one typically involves the reaction of cyclohepta-2,4,6-trien-1-one with phenylsulfanyl reagents under controlled conditions. One common method involves the use of phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to ensure selectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfanyl)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cycloheptatrienone core can be reduced to form alcohols.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Phenylsulfanyl)cyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)cyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and biological activity. The cycloheptatrienone core can undergo electronic rearrangements that further modulate its activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohepta-2,4,6-trien-1-one: The parent compound without the phenylsulfanyl group.
Phenylsulfanyl derivatives: Compounds with similar phenylsulfanyl substituents but different core structures.
Uniqueness
2-(Phenylsulfanyl)cyclohepta-2,4,6-trien-1-one is unique due to the combination of the cycloheptatrienone core and the phenylsulfanyl group. This combination imparts distinct chemical and biological properties that are not observed in the parent compound or other phenylsulfanyl derivatives.
Properties
Molecular Formula |
C13H10OS |
|---|---|
Molecular Weight |
214.28 g/mol |
IUPAC Name |
2-phenylsulfanylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H10OS/c14-12-9-5-2-6-10-13(12)15-11-7-3-1-4-8-11/h1-10H |
InChI Key |
INPUGHPLSCQYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



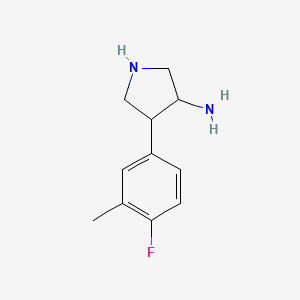
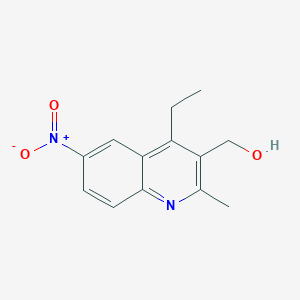

![N-[3-(Aminomethyl)cyclopentyl]propanamide](/img/structure/B15257843.png)
![5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B15257848.png)
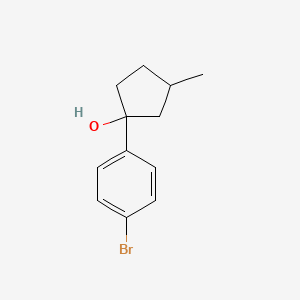

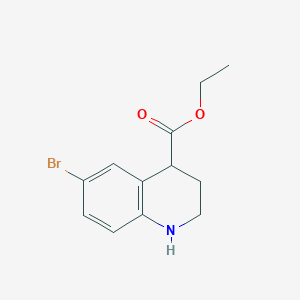

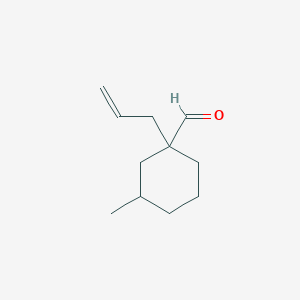
![(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B15257885.png)
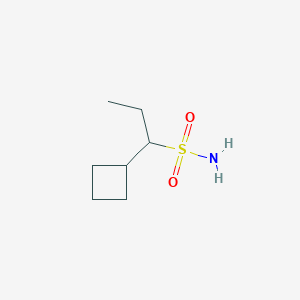
![4-Bromo-2-([1-(chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B15257892.png)
